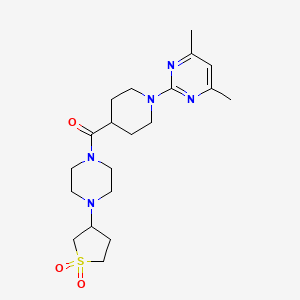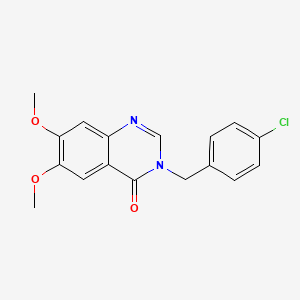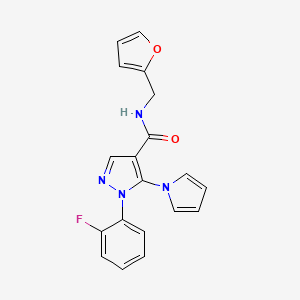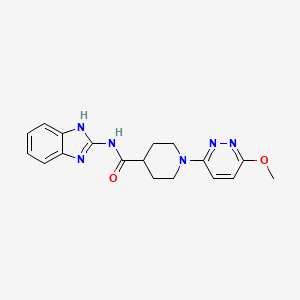![molecular formula C21H22N4O2 B10998633 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B10998633.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]: This part contains a benzimidazole ring fused to an ethyl group.
1-(2-methoxyethyl): Here, we have an indole ring connected to a methoxyethyl group.
1H-indole-4-carboxamide: The indole ring is further modified with a carboxamide group.
Preparation Methods
Synthetic Routes::
Step 1: Start with .
Step 2: Treat the obtained aldehyde with in at reflux temperature to yield .
Industrial Production:: The industrial-scale synthesis of Compound X involves optimization of these steps for efficiency and scalability.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Nucleophilic Aromatic Substitution (SNAr): The benzimidazole ring is susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: Reduction of the carbonyl group in the carboxamide can occur.
Other Transformations: Depending on reaction conditions, it may participate in other reactions.
Common reagents include thionyl chloride, hydrazine, and various metal catalysts. Major products include derivatives of Compound X with altered functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzimidazole, indole, and carboxamide moieties. Similar compounds include other benzimidazole derivatives like 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine and related thiosemicarbazones .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-14-13-25-12-10-15-16(5-4-8-19(15)25)21(26)22-11-9-20-23-17-6-2-3-7-18(17)24-20/h2-8,10,12H,9,11,13-14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
JMQANFKLPUTGIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10998560.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998565.png)



![1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10998587.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998591.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10998603.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone](/img/structure/B10998616.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10998619.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10998626.png)

